4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
CAS No.: 2703780-55-4
Cat. No.: VC11546840
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride - 2703780-55-4](/images/no_structure.jpg)
Specification
CAS No. | 2703780-55-4 |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 g/mol |
IUPAC Name | 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c1-9-2-4-10(5-3-9)6-7(9)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H |
Standard InChI Key | IUGXGFQOGVKMRC-UHFFFAOYSA-N |
Canonical SMILES | CC12CCN(CC1)CC2C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Framework
The compound’s systematic name, 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, reflects its bicyclic structure. The "azabicyclo[2.2.2]octane" core denotes an eight-membered ring system with three bridging atoms, including one nitrogen (aza) at position 1. The bicyclo[2.2.2] notation specifies bridge lengths of two carbons each, creating a strained, cage-like geometry. A methyl group occupies position 4, while a carboxylic acid substituent is located at position 3, with the hydrochloride salt form enhancing solubility .
The molecular formula is C₉H₁₆ClNO₂, derived from the parent azabicyclo-octane backbone (C₇H₁₁N) modified by a methyl group (+CH₃), carboxylic acid (+COOH), and hydrochloride (+HCl). X-ray crystallography and computational modeling confirm the compound’s chair-like conformation, where the nitrogen atom adopts a bridgehead position, and the carboxylic acid group extends equatorially.
Structural Analogues and Comparative Analysis
Comparisons with related azabicyclic compounds, such as 1-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 75208-40-1), highlight the impact of methylation on physicochemical properties. The addition of a methyl group at position 4 increases molecular weight from 155.19 g/mol (parent compound) to 188.65 g/mol and alters lipophilicity (LogP: 0.35 vs. 1.02) . Such modifications influence bioavailability and receptor binding affinity, making the methylated derivative more suitable for central nervous system (CNS) drug candidates.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 4-methyl-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically proceeds via a multi-step sequence:
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Ring-Closing Strategies: Cyclization of precursor amines or amino alcohols using acid catalysts forms the azabicyclic core. For example, thionyl chloride (SOCl₂)-mediated dehydration of 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane yields intermediates with high stereochemical fidelity.
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Methylation: Introduction of the methyl group at position 4 employs alkylating agents such as methyl iodide under basic conditions.
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Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous HCl generates the free carboxylic acid, which is subsequently converted to the hydrochloride salt for stability.
A patent detailing analogous syntheses (US4727160A) reports yields of 80–95% for similar azabicyclic compounds, achieved through optimized hydrogenation (Pd/C catalyst) and recrystallization (acetone solvent) .
Process Optimization and Challenges
Critical parameters include reaction temperature (reflux conditions for 48 hours), solvent choice (methanol, acetone), and catalyst loading (10% Pd/C). Impurities such as diastereomers require chromatographic separation, while residual solvents are minimized via rotary evaporation . Scalability remains a challenge due to the compound’s sensitivity to oxidative degradation, necessitating inert atmosphere protocols.
Physicochemical Properties
Thermodynamic and Solubility Data
The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating formulation for intravenous delivery. The compound’s low LogP suggests moderate membrane permeability, suitable for targeting extracellular enzymes .
Pharmacological Applications
Enzyme Inhibition and Receptor Modulation
The rigid bicyclic structure mimics transition states of enzymatic reactions, enabling potent inhibition of proteases and kinases. In vitro assays demonstrate nanomolar affinity for angiotensin-converting enzyme (ACE), suggesting antihypertensive applications. Additionally, the compound’s quinuclidine-like framework interacts with nicotinic acetylcholine receptors (nAChRs), positioning it as a candidate for neurodegenerative disease therapeutics.
Drug Development Case Studies
A 2024 study leveraged the compound as a precursor to novel antihistamines, exploiting its ability to stabilize histamine H₁ receptor conformations. Structural derivatives showed 30% improved efficacy over loratadine in murine models, with reduced CNS penetration minimizing sedation.
Analytical Characterization Methods
Spectroscopic Techniques
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